2-[[2-(1-Adamantyl)acetyl]amino]-3-hydroxypropanoic acid
Overview
Description
2-[[2-(1-Adamantyl)acetyl]amino]-3-hydroxypropanoic acid is a compound that features an adamantane moiety, which is known for its unique structural properties. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(1-Adamantyl)acetyl]amino]-3-hydroxypropanoic acid typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through carbocation or radical intermediates . For instance, the synthesis might involve the alkylation of adamantane derivatives using bromoketones in the presence of ammonium acetate and a catalytic amount of acetic acid .
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve large-scale radical functionalization reactions. These methods are designed to maximize yield and efficiency, often using optimized reaction conditions such as specific temperatures, solvents, and catalysts .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(1-Adamantyl)acetyl]amino]-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or other oxidants.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions, such as alkylation, can be carried out using bromoketones and ammonium acetate.
Common Reagents and Conditions
Oxidation: Iodine and other oxidants.
Reduction: Standard reducing agents.
Substitution: Bromoketones, ammonium acetate, and acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation reactions can yield various substituted adamantane derivatives .
Scientific Research Applications
2-[[2-(1-Adamantyl)acetyl]amino]-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various functional adamantane derivatives.
Biology: Investigated for its potential bioactive properties and applications in drug delivery systems.
Medicine: Explored for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the development of high-energy fuels, oils, and thermally stable polymers.
Mechanism of Action
The mechanism of action of 2-[[2-(1-Adamantyl)acetyl]amino]-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s adamantane moiety contributes to its unique reactivity and stability, allowing it to participate in various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: A compound readily obtainable from 1,3-disubstituted haloadamantanes.
Diethyl-1-(1-adamantyl)-2-bromoethylidenemalonate: Produced from bromoketones by Cope alkylation.
Uniqueness
2-[[2-(1-Adamantyl)acetyl]amino]-3-hydroxypropanoic acid is unique due to its specific functional groups and the presence of the adamantane moiety, which imparts distinct structural and reactivity properties. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-3-hydroxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c17-8-12(14(19)20)16-13(18)7-15-4-9-1-10(5-15)3-11(2-9)6-15/h9-12,17H,1-8H2,(H,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQREZQJIQHREM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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